molecular formula C17H22N2O2S B2891349 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}ACETAMIDE CAS No. 1797971-16-4

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}ACETAMIDE

Cat. No.: B2891349
CAS No.: 1797971-16-4
M. Wt: 318.44
InChI Key: QLISVUXZHNLDLA-UHFFFAOYSA-N
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Description

The compound 2-(3,5-Dimethyl-1,2-Oxazol-4-yl)-N-{[1-(Thiophen-2-yl)Cyclopentyl]Methyl}Acetamide is a structurally complex acetamide derivative featuring a 3,5-dimethyl-1,2-oxazole moiety linked via an acetamide bridge to a cyclopentylmethyl group substituted with a thiophen-2-yl ring. Oxazole rings are known for their electron-withdrawing properties and role in hydrogen bonding, while thiophene derivatives often enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-12-14(13(2)21-19-12)10-16(20)18-11-17(7-3-4-8-17)15-6-5-9-22-15/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLISVUXZHNLDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is attached via a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the oxazole and thiophene-cyclopentyl intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Core Structure Substituents on Acetamide Nitrogen Aromatic/ Heterocyclic Groups Potential Applications
Target Compound Acetamide Cyclopentylmethyl (thiophen-2-yl substituted) 3,5-Dimethyl-1,2-oxazole, Thiophene Likely medicinal (e.g., kinase inhibition)
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)Acetamide () Acetamide 4-Chlorophenyl Pyridine, Styryl Photovoltaic materials or dyes (inferred)
Alachlor () Acetamide Methoxymethyl, 2,6-Diethylphenyl Phenyl Herbicide
N1-[3,5-Di(trifluoromethyl)phenyl]-2-((5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl)thio)Acetamide () Acetamide 3,5-Bis(trifluoromethyl)phenyl Triazole, Imidazole Pharmaceutical (e.g., antifungal)

Key Observations:

  • Target Compound vs. This difference likely reduces herbicidal activity but may enhance binding to eukaryotic targets (e.g., enzymes or receptors) .
  • Target Compound vs. : The oxazole-thiophene system may offer distinct electronic properties compared to the triazole-imidazole system in .

Table 3: Property Comparison

Property Target Compound Alachlor () Compound
Lipophilicity (LogP) High (thiophene, cyclopentyl) Moderate (diethylphenyl) Very High (CF₃, imidazole)
Metabolic Stability Likely stable (thiophene resistance to oxidation) Moderate High (halogenated groups)
Target Selectivity Potential kinase or GPCR modulation Herbicidal (ACCase inhibition) Antifungal (CYP51 inhibition)

Key Differences:

  • The thiophene and oxazole rings in the target compound may improve blood-brain barrier penetration compared to alachlor’s polar methoxymethyl group .
  • Unlike the trifluoromethyl groups in , the target compound lacks strong electron-withdrawing substituents, which may reduce binding to hydrophobic enzyme pockets .

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N3OC_{19}H_{24}N_3O with a molecular weight of approximately 312.42 g/mol. The structure features an oxazole ring, which is known for its biological activity, and a thiophene moiety that may contribute to its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of oxazoles exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of 3-acetyl-1,3,4-oxadiazoline derivatives against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of functional groups in the oxazole structure enhances its interaction with microbial targets, potentially disrupting biofilm formation.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMicrobial StrainInhibition Zone (mm)
S055-0423MRSA25
S055-0423E. coli22
S055-0423Candida spp.20

Cytotoxicity Studies

Cytotoxicity assays using L929 cells demonstrated that certain derivatives of the compound exhibited varying degrees of toxicity. The results indicated that while some compounds increased cell viability at lower concentrations, others led to significant cytotoxic effects at higher doses .

Table 2: Cytotoxicity Results on L929 Cells

Dose (µM)Viability (%) after 24hViability (%) after 48h
68798
12109121
2597103
507467
1009292

The mechanism by which oxazole derivatives exert their biological effects is believed to involve interference with cellular processes such as gene transcription and enzyme activity. Specifically, the oxazole ring may interact with nucleic acids or proteins involved in critical pathways for cell survival and proliferation.

Case Studies

In a recent study focusing on the synthesis and evaluation of oxazole derivatives, researchers identified promising candidates with enhanced biological activity compared to standard antibiotics . These findings suggest that modifications to the oxazole structure can lead to compounds with improved efficacy against resistant strains.

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the oxazole core followed by coupling with the thiophenylcyclopentylmethylamine moiety. Key steps include:

  • Oxazole ring formation : Cyclocondensation of nitriles or amides with diketones under acidic or basic conditions .
  • Amide coupling : Use of coupling agents like HATU or EDC/HOBt to link the oxazole-acetic acid derivative to the thiophenylcyclopentylmethylamine group .
  • Critical conditions : Strict control of temperature (e.g., reflux in triethylamine) and pH to avoid side reactions, monitored via TLC .
    Methodological note : Recrystallization from pet-ether or ethanol ensures purity .

Basic: What analytical techniques are essential for confirming its structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the oxazole and thiophene substituents .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, oxazole ring vibrations) .
    Advanced tip : Use 2D NMR (COSY, HSQC) to resolve steric hindrance effects in the cyclopentyl-thiophene moiety .

Basic: How can researchers assess its preliminary biological activity in vitro?

Answer:

  • Target-based assays : Screen against enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) using fluorescence polarization or ELISA .
  • Cytotoxicity profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
  • Solubility optimization : Prepare DMSO stock solutions (<10 mM) to avoid precipitation in aqueous buffers .

Advanced: How can combinatorial design principles optimize reaction yields and reduce side products?

Answer:

  • Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) using fractional factorial designs to identify optimal conditions .
  • Parallel synthesis : Test alternative coupling reagents (e.g., DCC vs. EDC) in microreactors to minimize byproducts .
  • Kinetic analysis : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction timelines .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified oxazole (e.g., 3,5-difluoro) or thiophene (e.g., 3-bromo) groups to probe electronic effects .
  • Bioisosteric replacement : Replace the cyclopentyl group with cyclohexyl or spirocyclic moieties to study steric effects .
  • Computational docking : Use AutoDock or Schrödinger to predict binding modes to target proteins (e.g., COX-2) and guide SAR .

Advanced: How should researchers address contradictory bioactivity data across different assays?

Answer:

  • Assay validation : Compare results across orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) to rule out false positives .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation in cellular assays explains discrepancies .
  • Buffer compatibility : Verify that assay buffers (e.g., Tris vs. PBS) do not alter compound solubility or aggregation .

Advanced: What computational methods predict its reactivity and degradation pathways?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., amide hydrolysis susceptibility) .
  • Molecular dynamics (MD) : Simulate interactions with water/lipid bilayers to predict stability in physiological conditions .
  • Degradant profiling : Use LC-MS to identify oxidation products (e.g., sulfoxide formation in thiophene) under forced degradation .

Advanced: How can researchers evaluate its stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C, then quantify degradation via HPLC .
  • Arrhenius modeling : Predict shelf-life by extrapolating degradation rates from accelerated stability data .
  • Light exposure testing : Use ICH Q1B guidelines to assess photolytic decomposition, particularly for the thiophene moiety .

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